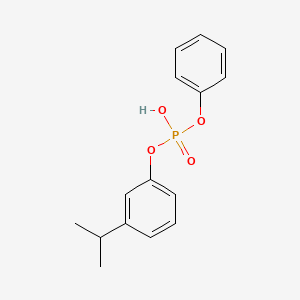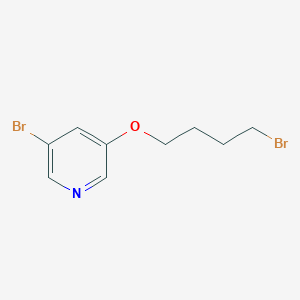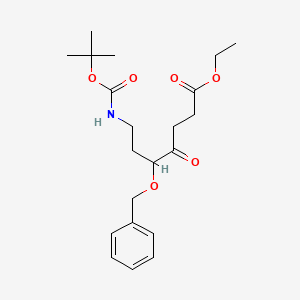![molecular formula C10H15N3O2S B13856224 ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by a fused thiazole and azepine ring system, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in ethylene glycol at 80°C for 2-3 hours without any catalysts has been reported .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound shares a similar core structure but differs in the ring fusion pattern.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate: Another related compound with a different ring system and substitution pattern.
Uniqueness
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate is unique due to its specific ring fusion and the presence of both thiazole and azepine rings
属性
分子式 |
C10H15N3O2S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC 名称 |
ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)7-5-6-8(3-4-12-7)16-10(11)13-6/h7,12H,2-5H2,1H3,(H2,11,13) |
InChI 键 |
DAZKBAKSLWKZJU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC2=C(CCN1)SC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


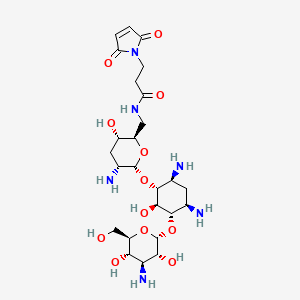
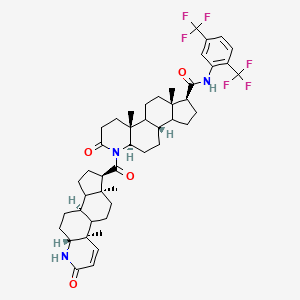

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
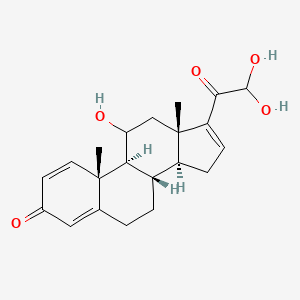



![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
